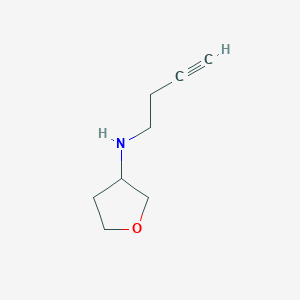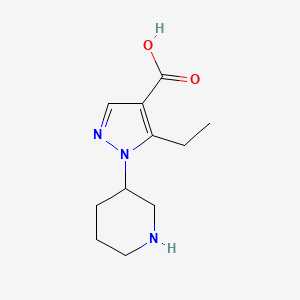
5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 3-piperidinone in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, forming the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Esters or amides.
Scientific Research Applications
5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
- 5-Methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
- 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Ethyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the piperidinyl group at specific positions on the pyrazole ring can result in distinct pharmacological properties compared to similar compounds .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-ethyl-1-piperidin-3-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-2-10-9(11(15)16)7-13-14(10)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3,(H,15,16) |
InChI Key |
IODRQSHLAUWULZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1C2CCCNC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[(trimethylsilyl)methyl]butanal](/img/structure/B13273372.png)
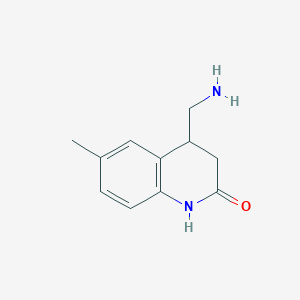
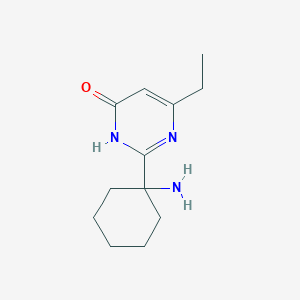
![1-[(Cyclohexylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13273419.png)
![4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13273425.png)
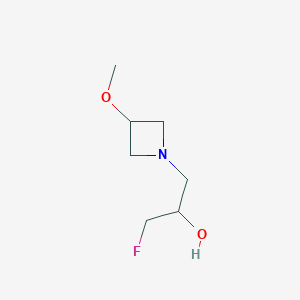
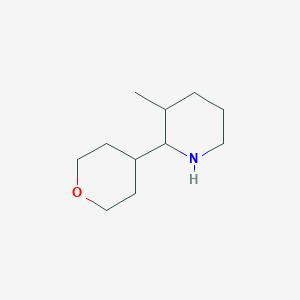
![(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol](/img/structure/B13273438.png)
